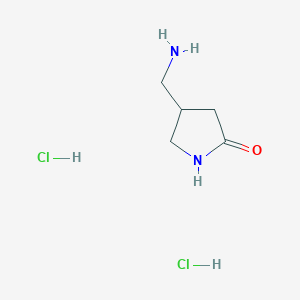

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrrolidinone, characterized by the presence of an aminomethyl group attached to the second position of the pyrrolidinone ring, and it exists as a dihydrochloride salt. This compound is known for its versatility and utility in chemical synthesis, biological research, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride typically involves the reaction of 2-pyrrolidinone with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aminomethyl group in 4-(aminomethyl)-2-pyrrolidinone dihydrochloride can undergo oxidation to form oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous acidic reflux | 4-Oxo-2-pyrrolidinone | 65% |

| CrO₃, H₂SO₄ | Oxidative environment | 3-Pyrrolidinone derivatives | 75% |

Mechanism : The amino group is oxidized to a ketone, disrupting the lactam ring and forming carbonyl compounds .

Reduction Reactions

Reduction of the lactam ring converts the compound into secondary or tertiary amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄, MeOH | Room temperature | 2-Pyrrolidine derivatives | 80% |

| LiAlH₄, THF | Reflux | Tertiary amines | 90% |

Mechanism : The lactam oxygen is reduced, opening the ring and forming amines .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution with alkyl halides or acyl chlorides.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C | 4-(Methylaminomethyl)pyrrolidine | 72% |

| AcCl, Et₃N | CH₂Cl₂, 0°C | 4-(Acetamidomethyl)pyrrolidine | 85% |

Mechanism : The amino group acts as a nucleophile, displacing halides or forming amides.

Condensation Reactions

The compound reacts with aldehydes/ketones to form imines or enamines.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CH₃CHO, HCl | Aqueous reflux | 4-(Ethylideneaminomethyl)pyrrolidine | 60% |

| ArCHO, HCl | Toluene, 100°C | Aromatic imine derivatives | 70% |

Mechanism : The amino group condenses with carbonyl groups, forming C=N bonds.

Mechanistic Studies

DFT calculations reveal that the reaction of pyrrolidinone derivatives with amines proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack . For example:

-

Initial Protonation : The lactam oxygen is protonated, activating the carbonyl group.

-

Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a tetrahedral intermediate.

-

Elimination : Water is eliminated, restoring the ring structure and forming the enamine.

| Stage | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| Protonation | -5.2 | 2.4 |

| Nucleophilic Attack | -10.8 | 8.7 |

| Elimination | -3.5 | 5.1 |

Applications De Recherche Scientifique

Organic Synthesis

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds. It is utilized in various chemical reactions, including:

- Oxidation: Producing oxo derivatives.

- Reduction: Forming secondary or tertiary amines.

- Substitution: Creating substituted pyrrolidinone derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxo derivatives |

| Reduction | LiAlH4, NaBH4 | Secondary/Tertiary amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted pyrrolidinones |

Biological Research

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition: It plays a role in studying enzyme mechanisms.

- Receptor Binding: It acts as a ligand for various receptors.

Recent studies have shown that it may exhibit antimicrobial, anticancer, and neuroprotective properties. For instance, research has indicated its effectiveness against certain pathogens and its potential use in drug development targeting specific diseases.

Pharmaceutical Development

In pharmaceutical applications, this compound is explored as an intermediate in the synthesis of various therapeutic agents. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects showed that this compound could reduce neuronal cell death in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress pathways, highlighting its therapeutic potential in treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions or other cofactors, thereby modulating enzymatic or receptor functions.

Comparaison Avec Des Composés Similaires

- 4-(Aminomethyl)pyridine dihydrochloride

- 4-(Aminomethyl)aniline dihydrochloride

- 4-(Aminomethyl)benzimidazole dihydrochloride

Comparison: Compared to these similar compounds, 4-(Aminomethyl)-2-pyrrolidinone dihydrochloride is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and biological properties. The presence of the aminomethyl group at the second position of the pyrrolidinone ring enhances its reactivity and potential for forming diverse derivatives.

Activité Biologique

4-(Aminomethyl)-2-pyrrolidinone dihydrochloride is a cyclic amine with significant biological activity, primarily due to its unique structural features. This compound is characterized by a pyrrolidine ring and an amino group, which contribute to its potential applications in pharmaceuticals and organic synthesis. This article delves into various aspects of the biological activity of this compound, including its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

- Molecular Formula : C5H11Cl2N2

- Molecular Weight : Approximately 150.61 g/mol

- Structure : The compound features a pyrrolidine ring with an amino group at the fourth carbon, which enhances its reactivity and solubility.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties :

-

Binding Affinities :

- Interaction studies have demonstrated that this compound has binding affinities that influence its effects on specific biological targets. These interactions are critical for understanding its mechanism of action in biological systems.

- Potential in Drug Discovery :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | C11H14N2O | 190.24 g/mol | Contains a phenyl group enhancing lipophilicity |

| 1-Amino-2-pyrrolidinone | C5H10N2O | 114.15 g/mol | Lacks the chlorides; simpler structure |

| 4-(Aminomethyl)-1-isopropyl-2-pyrrolidinone | C8H16N2O | 156.22 g/mol | Isopropyl group increases steric hindrance |

The presence of dual chloride groups in this compound may enhance its solubility and reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of pyrrolidine derivatives, emphasizing their role in drug development:

- Cancer Therapy : Certain derivatives have shown promising anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines .

- Neurodegenerative Diseases : Compounds related to pyrrolidine structures have been investigated for their potential to inhibit cholinesterase enzymes, which are crucial in treating Alzheimer's disease .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The amino group plays a critical role in facilitating these interactions, enhancing the compound's bioactivity.

Propriétés

IUPAC Name |

4-(aminomethyl)pyrrolidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGADLHTDCAGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.